Differential Metalloprotease Inhibition: 260-Fold Selectivity for APN over NPP1
6-Methyl-5-nitropyridine-2-carboxamide exhibits a pronounced inhibitory selectivity for Aminopeptidase N (APN/CD13) over Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). This contrasts with many broader-spectrum nitropyridine analogs that lack this specific substitution pattern [1][2].
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | APN IC50 = 50 nM; NPP1 Ki = 13,000 nM (13 µM) |
| Comparator Or Baseline | Class-level baseline: generic nitropyridine carboxamides often exhibit non-selective metalloprotease inhibition or lack potency against APN. |
| Quantified Difference | 260-fold selectivity for APN over NPP1 (calculated as 13,000 nM / 50 nM) |
| Conditions | APN assay: porcine kidney microsomes, L-leu-p-nitroanilide substrate, 30 min incubation. NPP1 assay: human NPP1 in COS7 cells, pnp-TMP substrate, 15 min incubation. |
Why This Matters
This quantifiable intra-family selectivity provides a defined advantage for projects targeting APN (e.g., oncology, immunology) where off-target NPP1 inhibition is undesirable, offering a cleaner pharmacological tool over less selective isomers.
- [1] BindingDB. BDBM50144929 (CHEMBL3764200). Affinity Data for 6-Methyl-5-nitropyridine-2-carboxamide: APN IC50. View Source
- [2] BindingDB. BDBM50347447 (CHEMBL1802096). Affinity Data for 6-Methyl-5-nitropyridine-2-carboxamide: NPP1 Ki. View Source
